4,6-Dimethyl Substitution Enables Nanomolar Antitubercular Activity in Indolecarboxamide Derivatives via MmpL3 Inhibition
The 4,6-dimethyl substitution on the indole core is essential for achieving nanomolar antitubercular potency. In direct head-to-head SAR comparisons, indolecarboxamide derivatives built from the 4,6-dimethyl indole scaffold (R = CH₃) demonstrate substantially improved anti-M. tuberculosis activity relative to their unsubstituted indole (R = H) counterparts [1]. The advanced lead compound NITD-304, which incorporates a 4,6-disubstituted indole core, exhibited a minimum inhibitory concentration (MIC) of 15 nM against M. tuberculosis H37Rv and maintained potent activity against multidrug-resistant (MDR) clinical isolates [2]. In vivo, NITD-304 at 100 mg/kg reduced lung bacterial burden by 2.14 log CFU after four weeks of treatment in a chronic mouse model of TB infection [2].
| Evidence Dimension | Antimycobacterial activity (structural series comparison) |
|---|---|
| Target Compound Data | 4,6-Dimethyl indolecarboxamide series (compounds 20-34); lead compound NITD-304: MIC = 15 nM against M. tuberculosis H37Rv |
| Comparator Or Baseline | Unsubstituted indolecarboxamide series (R = H, compounds 5-19) |
| Quantified Difference | 4,6-Dimethyl series demonstrates substantially improved potency relative to unsubstituted series; NITD-304 achieves 2.14 log CFU reduction in vivo |
| Conditions | M. tuberculosis H37Rv culture; in vivo chronic mouse TB infection model |
Why This Matters
This SAR evidence directly informs procurement: researchers targeting MmpL3-mediated antitubercular programs must select the 4,6-dimethyl indole-2-carboxylic acid building block rather than unsubstituted or alternative regioisomeric analogs to achieve the requisite potency.
- [1] Stec J, Onajole OK, Lun S, Guo H, Merenbloom B, Vistoli G, Bishai WR, Kozikowski AP. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. J Med Chem. 2016; DOI: 10.1021/acs.jmedchem.6b00415. View Source
- [2] Rao SPS, Lakshminarayana SB, Kondreddi RR, et al. Indolcarboxamide Is a Preclinical Candidate for Treating Multidrug-Resistant Tuberculosis. Sci Transl Med. 2013;5(214):214ra168. NITD-304: MIC = 15 nM against M. tuberculosis H37Rv; in vivo 2.14 log CFU reduction. View Source
